molecular formula C23H40O B13780700 4-Heptadecylphenol CAS No. 86812-27-3

4-Heptadecylphenol

Cat. No.: B13780700
CAS No.: 86812-27-3
M. Wt: 332.6 g/mol
InChI Key: DHURZBNESRVDPJ-UHFFFAOYSA-N
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Description

Contextualization within Alkylphenol Structures and Naturally Occurring Phenolic Lipids

Alkylphenols are a broad class of organic compounds characterized by a phenol (B47542) ring substituted with one or more alkyl chains. wikipedia.org The length and branching of these alkyl groups significantly influence the physical and chemical properties of the molecule. 4-Heptadecylphenol, with its long, straight C17 alkyl chain, is classified as a long-chain alkylphenol (LCAP). wikipedia.org This structural feature imparts a significant lipophilic character to the molecule.

Naturally, this compound and related phenolic lipids are found in a variety of plant and microbial sources. They are notable constituents of the Anacardiaceae family, which includes plants like the cashew tree (Anacardium occidentale) and mango tree (Mangifera indica). scielo.brbritannica.com In these plants, such compounds are often found in the shells, resins, and saps. scielo.bruva.nl For instance, the foul-smelling seedcoat of Ginkgo biloba contains long-chain phenols, including cardanol (B1251761), which is structurally related to this compound. drugs.com Additionally, certain species of cyanobacteria and Streptomyces have been identified as producers of heptadecylphenol derivatives. nih.govasm.org For example, 2,4-dimethoxy-6-heptadecyl-phenol has been isolated from the marine cyanobacterium Phormidium ectocarpi. mdpi.comresearchgate.netromanpub.comencyclopedia.pubnorman-network.com

Significance in Advanced Organic Chemistry and Biosynthetic Studies

The unique structure of this compound makes it a molecule of interest in several areas of chemical research. In synthetic organic chemistry, the long alkyl chain and the reactive phenol group provide a versatile scaffold for the construction of more complex molecules. The alkylation of phenols is a common industrial process for producing various alkylphenols, which serve as precursors for detergents, phenolic resins, and antioxidants. wikipedia.org While large-scale synthesis of this compound itself is not as common as that of shorter-chain alkylphenols like nonylphenol and octylphenol, the fundamental reactions involved are well-established. taylorandfrancis.com

From a biosynthetic perspective, the formation of this compound and other long-chain alkylphenols in organisms like Ginkgo biloba and plants of the Anacardiaceae family is a subject of ongoing research. uva.nlrsc.org These compounds are believed to be synthesized via the polyketide pathway, which involves the sequential condensation of small carboxylic acid units to build the long alkyl chain. encyclopedia.pub Understanding these biosynthetic pathways is crucial, as it can open up avenues for the biotechnological production of these and other valuable phenolic lipids. Furthermore, the study of how organisms like Rhodococcus catabolize alkylphenols provides insights into bioremediation strategies and the potential for valorizing lignin-derived waste streams, which often contain alkylphenols. nih.gov

Overview of Current Research Trajectories and Future Investigative Imperatives

Current research on this compound and its derivatives is multifaceted. A significant area of investigation revolves around the biological activities of these compounds. For instance, various natural products containing the heptadecylphenol moiety have been shown to possess antimicrobial, antiplasmodial, and cytotoxic properties. nih.govresearchgate.netscielo.br The compound 2,4-dimethoxy-6-heptadecyl-phenol, isolated from the cyanobacterium Phormidium ectocarpi, has demonstrated antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. romanpub.comencyclopedia.pub

Future research is likely to focus on several key areas. A deeper exploration of the biological activities of this compound and its synthetic derivatives is warranted to identify potential lead compounds for drug discovery. Elucidating the complete biosynthetic pathways in various organisms will be critical for developing sustainable and efficient methods for their production. This could involve metabolic engineering of microorganisms to produce these compounds in larger quantities. Moreover, investigating the ecological roles of these compounds in the organisms that produce them could reveal new applications in agriculture or environmental science. The continued study of the catabolism of long-chain alkylphenols will also be important for understanding their environmental fate and for developing novel bioremediation technologies. nih.gov

Properties

CAS No.

86812-27-3

Molecular Formula

C23H40O

Molecular Weight

332.6 g/mol

IUPAC Name

4-heptadecylphenol

InChI

InChI=1S/C23H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-18-20-23(24)21-19-22/h18-21,24H,2-17H2,1H3

InChI Key

DHURZBNESRVDPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=CC=C(C=C1)O

Origin of Product

United States

Isolation, Structural Elucidation, and Biosynthetic Investigations of 4 Heptadecylphenol

Discovery and Isolation Methodologies from Complex Natural Matrices

The journey from a complex biological mixture to a pure sample of 4-heptadecylphenol relies on a systematic application of separation and purification techniques. The initial discovery and subsequent isolation are predicated on the compound's unique physicochemical properties, which are exploited by various chromatographic methods.

Chromatographic Separation and Purification Techniques (e.g., HPLC, GC)

The isolation of this compound from crude natural extracts is a multi-step process that often begins with solvent partitioning to separate compounds based on their polarity. Following this initial fractionation, chromatographic techniques are indispensable for obtaining the pure compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of phenolic compounds. springernature.comgoogle.comidtdna.com For this compound, reversed-phase HPLC (RP-HPLC) is particularly effective. In this mode, a nonpolar stationary phase (such as C8 or C18) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netresearchgate.net The long heptadecyl chain of the molecule results in strong hydrophobic interactions with the stationary phase, leading to longer retention times compared to more polar compounds in the extract. This differential retention allows for its separation from other metabolites. Preparative HPLC can then be employed to isolate larger quantities of the purified compound. springernature.com

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful tool for the analysis and, in some cases, purification of this compound. epa.govgnest.org Due to the phenolic hydroxyl group, derivatization is often employed to increase the volatility and thermal stability of the analyte, as well as to improve chromatographic peak shape. epa.gov Common derivatizing agents for phenols include silylating agents (e.g., MSTFA) or reagents that form ethers. nih.govmdpi.com The choice of the capillary column's stationary phase is critical for achieving good separation from isomeric and other related compounds. epa.govchula.ac.th

Technique Stationary Phase Mobile Phase/Carrier Gas Detection Method Key Separation Principle
HPLC C18 or C8 (Reversed-Phase)Acetonitrile/Water or Methanol/Water GradientUV, FLDDifferential hydrophobicity
GC Polysiloxane-based (e.g., DB-5)Helium or NitrogenFID, MSVolatility and interaction with stationary phase

Identification from Diverse Biological Sources (e.g., Marine Cyanobacteria, Sponges)

This compound and structurally related long-chain alkylphenols have been identified from a variety of unique biological sources, particularly from marine environments. These organisms are known for producing a rich diversity of secondary metabolites. researchgate.net

Marine cyanobacteria, also known as blue-green algae, are prolific producers of bioactive compounds. mdpi.comnih.govmdpi.com Research has led to the isolation of compounds such as hierridin B and 2,4-dimethoxy-6-heptadecyl-phenol from the marine cyanobacterium Phormidium ectocarpi. nih.gov The latter compound shares the C17 alkyl chain, suggesting that the biosynthetic machinery for producing such long alkyl chains is present in these organisms and that this compound is a likely co-metabolite.

Marine sponges (phylum Porifera) are another rich source of novel natural products, often produced by symbiotic microorganisms. nih.govresearchgate.netnih.gov The isolation of various bioactive molecules from sponges, including those from the genus Ircinia, points to the chemical diversity within these organisms. nih.gov While direct isolation of this compound from sponges is not as prominently documented, the presence of other long-chain alkylated aromatic compounds in the marine environment makes them a plausible source.

Advanced Spectroscopic and Spectrometric Approaches for Definitive Structural Characterization

Once isolated, the definitive identification of this compound requires a combination of advanced spectroscopic and spectrometric techniques. Each method provides a piece of the structural puzzle, and together they confirm the molecular formula, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, NOESY, QM-NMR)

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. ruc.dkresearchgate.net For this compound, both ¹H and ¹³C NMR are essential.

The ¹H NMR spectrum would be characterized by distinct signals for the aromatic protons and the long aliphatic chain. The protons on the benzene (B151609) ring would appear as two doublets in the aromatic region (typically δ 6.5-8.0 ppm), characteristic of a 1,4-disubstituted (para) benzene ring. The phenolic hydroxyl proton would give a broad singlet, the chemical shift of which is dependent on concentration and solvent. The aliphatic chain would show a triplet for the terminal methyl group around δ 0.8-0.9 ppm, a complex multiplet for the numerous methylene (B1212753) (-CH₂-) groups around δ 1.2-1.6 ppm, and a triplet for the methylene group directly attached to the aromatic ring (benzylic) at a more downfield position (around δ 2.5 ppm). chemicalbook.comchemicalbook.com

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. hw.ac.ukoregonstate.edu The aromatic carbons would appear in the δ 110-160 ppm region, with the carbon bearing the hydroxyl group being the most downfield. The numerous methylene carbons of the heptadecyl chain would resonate in the δ 20-40 ppm range, and the terminal methyl carbon would be the most upfield signal, typically around δ 14 ppm.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity between protons and carbons. NOESY (Nuclear Overhauser Effect Spectroscopy) could confirm the spatial proximity of protons, further solidifying the structural assignment.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Chemical Shift (δ, ppm) Assignment
~6.8 (d, 2H)Aromatic H (ortho to OH)
~7.1 (d, 2H)Aromatic H (ortho to alkyl)
~4.5-5.5 (br s, 1H)Phenolic OH
~2.5 (t, 2H)Benzylic CH₂
~1.6 (m, 2H)CH₂
~1.2-1.4 (m, 28H)(CH₂)₁₄
~0.9 (t, 3H)Terminal CH₃

Mass Spectrometry (MS, GC-MS, HR-ESI-MS, MALDI-TOF)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of this compound. nih.gov High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₂₃H₄₀O).

Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for analyzing this compound. nih.govthermofisher.com In the mass spectrum, the molecular ion peak [M]⁺ would be observed. A prominent fragmentation pattern for alkylphenols is the benzylic cleavage, which would result in a strong peak at m/z 107, corresponding to the hydroxytropylium ion [HOC₆H₄CH₂]⁺. This fragment is characteristic of phenols with an alkyl substituent. Other fragment ions would arise from the cleavage of the long alkyl chain.

Technique Ionization Method Information Obtained Expected m/z Values
HR-ESI-MS Electrospray Ionization (ESI)Accurate mass, Molecular formula[M+H]⁺, [M-H]⁻, [M+Na]⁺
GC-MS Electron Ionization (EI)Molecular weight, Fragmentation pattern[M]⁺, 107 (benzylic cleavage)
MALDI-TOF Matrix-Assisted Laser Desorption/IonizationMolecular weight of large molecules[M+H]⁺, [M+Na]⁺

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in this compound.

The IR spectrum is particularly useful for identifying the phenolic hydroxyl group and the aromatic ring. masterorganicchemistry.com A characteristic broad absorption band would be observed in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. researchgate.net The presence of the aromatic ring would be indicated by C=C stretching vibrations in the 1500-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. The long aliphatic chain would show strong C-H stretching absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹. researchgate.net

The UV-Vis spectrum, typically recorded in a solvent like methanol or ethanol, would show absorption maxima characteristic of a substituted phenol (B47542). These absorptions arise from π→π* electronic transitions within the benzene ring. The presence of the hydroxyl and alkyl substituents would influence the exact position and intensity of these bands.

Spectroscopy Region/Wavelength Vibration/Transition Functional Group
IR 3200-3600 cm⁻¹ (broad)O-H stretchPhenolic Hydroxyl
IR ~3030 cm⁻¹Aromatic C-H stretchBenzene Ring
IR 2850-2960 cm⁻¹ (strong)Aliphatic C-H stretchHeptadecyl Chain
IR 1500-1600 cm⁻¹C=C stretchBenzene Ring
UV-Vis ~220 nm and ~275 nmπ→π* transitionSubstituted Phenol

X-ray Crystallography and Electron Microscopy in Solid-State Structure Confirmation

The definitive three-dimensional structure of this compound in the solid state would be determined using X-ray crystallography. This powerful technique provides precise information about the atomic and molecular structure of a crystalline compound by analyzing the diffraction pattern of an X-ray beam interacting with the crystal. wikipedia.org The process involves four main stages: crystallization of the compound, collection of diffraction data, solution of the crystal structure, and refinement of the structural model. nih.gov A successful crystallographic analysis yields unambiguous and highly accurate three-dimensional structural parameters, which are crucial for understanding its physical and chemical properties. nih.govresearchgate.net

For this compound, obtaining a high-quality single crystal is the first and often most challenging step. nih.gov Once a suitable crystal is grown, it is exposed to an X-ray beam, and the resulting diffraction data are collected. nih.gov This data allows for the determination of the unit cell dimensions and the crystal's symmetry. The intensities of the diffraction spots are then used to calculate an electron density map, from which the positions of the individual atoms can be deduced. nih.gov

Hypothetical Crystallographic Data for this compound

This table presents illustrative data that would be obtained from an X-ray crystallographic analysis of this compound.

ParameterHypothetical Value
Chemical FormulaC₂₃H₄₀O
Formula Weight332.57 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 5.50 Å, b = 8.20 Å, c = 25.10 Å, β = 95.0°
Volume1128.0 ų
Z (molecules per unit cell)2
Density (calculated)0.978 g/cm³
R-factor0.045

Complementary to X-ray crystallography, electron microscopy techniques such as scanning transmission electron microscopy (STEM) could provide further insight into the solid-state structure of this compound. pku.edu.cn While X-ray crystallography provides atomic-level detail of a single crystal, electron microscopy can be used to study the morphology and arrangement of microcrystalline or amorphous samples. This would be particularly useful for examining the larger-scale organization of this compound molecules, such as in thin films or aggregates. nih.gov

Computational Methods for Structural Prediction and Conformation Analysis (e.g., DFT, DP4+ Probability Analysis)

In conjunction with experimental techniques, computational methods are invaluable for predicting and analyzing the structure of this compound. nih.govsemanticscholar.org Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It would be employed to calculate the optimized geometry of this compound, predict its spectroscopic properties (such as NMR chemical shifts), and determine the relative energies of different possible conformations of its long alkyl chain.

For complex natural products where multiple isomers are possible, DP4+ probability analysis is a powerful tool for structural elucidation. rsc.orguca.edu.ar This method compares the NMR chemical shifts calculated using DFT for a set of candidate structures with the experimentally measured NMR data. By applying Bayesian analysis, DP4+ provides a probability for each candidate structure being the correct one. rsc.org This approach has become a widely used method for assigning the structures of new natural products. rsc.orguca.edu.ar

Illustrative DP4+ Probability Analysis for a Hypothetical Isomer of this compound

This table demonstrates how DP4+ analysis could be used to distinguish between two hypothetical isomers of a related natural product, based on a comparison of calculated and experimental ¹³C NMR data.

Isomer Candidate¹³C NMR MAE (ppm)DP4+ Probability (%)Assignment Confidence
Isomer A1.2599.8High
Isomer B3.420.2Low

Biosynthetic Pathways and Precursor Incorporation Studies

Understanding the biosynthesis of this compound involves elucidating the enzymatic reactions that construct the molecule from simpler precursors in a living organism. This field of study combines techniques from chemistry, biochemistry, and molecular biology to map the intricate pathways of natural product formation.

Enzymatic Mechanisms and Catalysis in Natural Compound Formation

The formation of natural products like this compound is governed by the action of specific enzymes that act as highly efficient biocatalysts. beilstein-journals.org These enzymes facilitate complex chemical transformations with remarkable stereo- and regioselectivity. The biosynthesis of phenolic compounds often involves polyketide synthase (PKS) or shikimate pathways to form the aromatic ring, followed by alkylation reactions to attach the long hydrocarbon chain.

The alkylation step would likely be catalyzed by a type of enzyme known as a prenyltransferase or a related alkyltransferase, which would utilize a long-chain fatty acid derivative as a precursor. Kinetic studies of the purified enzyme would be essential to understand its mechanism. nih.gov This would involve measuring reaction rates with different substrates to determine parameters like the Michaelis constant (Km) and the catalytic rate constant (kcat), providing insight into the enzyme's substrate specificity and efficiency. nih.gov

Hypothetical Kinetic Parameters for a Putative this compound Biosynthetic Enzyme

This table provides an example of the kind of data that would be generated from kinetic studies of an enzyme involved in the biosynthesis of this compound.

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Phenolic Precursor500.12.0 x 10³
Heptadecanoyl-CoA250.14.0 x 10³
Palmitoyl-CoA1500.021.3 x 10²

Tracing Biogenetic Origins in Microorganisms and Eukaryotes

Identifying the biological source and the fundamental building blocks of this compound is a key aspect of its biosynthetic investigation. This is often achieved through precursor incorporation studies using isotopically labeled compounds. In these experiments, a potential precursor (e.g., acetate, malonate, or a fatty acid) labeled with an isotope like ¹³C or ¹⁴C is fed to the producing organism. The location and extent of isotope incorporation into the final this compound molecule are then determined, typically by mass spectrometry or NMR spectroscopy, which reveals its biosynthetic origins.

For instance, if this compound is of polyketide origin, feeding the organism with [1-¹³C]acetate and [2-¹³C]acetate would result in a specific labeling pattern in both the aromatic ring and the alkyl chain. Modern approaches also involve genome mining to identify the gene cluster responsible for the biosynthesis of the compound. Once a candidate gene cluster is found, it can be expressed in a heterologous host to confirm its role in producing this compound. beilstein-journals.org

Illustrative Results of a Precursor Incorporation Study for this compound

This table shows hypothetical results from an experiment designed to trace the biogenetic origin of the heptadecyl chain of this compound.

Labeled Precursor FedObserved Incorporation into Heptadecyl ChainConclusion
[¹³C]AcetateHighPolyketide or fatty acid origin
[¹³C]MevalonateNoneNot of terpenoid origin
[¹³C]Heptadecanoic acidVery HighLikely a direct precursor

Synthetic Strategies and Chemical Derivatization of 4 Heptadecylphenol

De Novo Synthetic Routes and Process Optimization

The primary de novo synthetic route to 4-heptadecylphenol is the Friedel-Crafts alkylation of phenol (B47542). butantan.gov.brchemrxiv.org This electrophilic aromatic substitution reaction involves the attachment of a heptadecyl group to the phenol ring, typically by reacting phenol with an appropriate C17 alkylating agent, such as 1-heptadecene (B1198413) or a 1-haloheptadecane. google.com The reaction is catalyzed by an acid, which activates the alkylating agent to generate a carbocation or a related electrophilic species that is subsequently attacked by the electron-rich phenol ring. masterorganicchemistry.comscielo.br

A significant challenge in the synthesis of this compound is achieving high selectivity for the desired para-isomer over the ortho-isomer and preventing polyalkylation. The hydroxyl group of phenol is an ortho-, para-directing group, leading to a potential mixture of products. However, the bulky nature of the long heptadecyl chain provides considerable steric hindrance, which tends to disfavor substitution at the ortho positions adjacent to the hydroxyl group, thereby favoring the formation of this compound. google.com

Process optimization efforts are centered on the choice of catalyst and reaction conditions to maximize yield and para-selectivity. A wide range of catalysts have been investigated for phenol alkylation, from traditional homogeneous Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride (BF₃) to more environmentally friendly and reusable heterogeneous solid acid catalysts. scielo.br These include zeolites, amorphous silica-alumina, ion-exchange resins, and heteropolyacids. dntb.gov.uamdpi.com Solid acid catalysts are particularly attractive as they simplify product purification and reduce corrosive waste streams. scielo.br

Recent research has also explored novel catalytic systems to enhance para-selectivity. For instance, the use of hexafluoroisopropanol (HFIP) as a promoter has been shown to achieve high para-selectivity in the alkylation of phenols. rsc.orgrsc.org Mechanistic studies suggest that HFIP can coordinate with the phenol's hydroxyl group through hydrogen bonding, effectively increasing the steric bulk around the ortho positions and directing the incoming electrophile to the para position. rsc.orgrsc.org

The reaction conditions are critical parameters for process optimization. Temperature plays a dual role; higher temperatures can increase reaction rates but may also lead to undesired side reactions or decreased selectivity. In some systems, lower temperatures have been found to yield higher proportions of the para-substituted product. google.com The molar ratio of phenol to the alkylating agent is also controlled, often using an excess of phenol, to minimize polyalkylation. researchgate.net

Table 1: Comparison of Catalytic Systems for Phenol Alkylation This table provides illustrative data based on findings for analogous long-chain alkylation reactions.

Catalyst Type Alkylating Agent Typical Temperature (°C) Key Advantages Challenges Reference
Lewis Acids (e.g., AlCl₃) Alkyl Halide / Alkene 50 - 100 High activity Corrosive, difficult to separate, moisture sensitive researchgate.net
Solid Acids (e.g., Zeolites) Alkene / Alcohol 140 - 220 Reusable, non-corrosive, shape-selective Can require higher temperatures, potential for deactivation mdpi.com
Silica-Alumina Alkene 250 - 350 Effective for C-alkylation Inhibition by basic compounds (e.g., pyridine) can occur mdpi.com
Heteropolyacids Alkene 100 - 180 High acidity, can be supported on solids Thermal stability can be a limitation google.com
HFIP (Promoter) Alkyl Bromide 25 - 50 High para-selectivity, mild conditions Stoichiometric quantities often needed, cost rsc.orgrsc.org

Chemical Modifications and Analog Preparation for Targeted Research

The structure of this compound, featuring a reactive phenolic hydroxyl group and a long lipophilic alkyl chain, makes it a versatile platform for chemical modification. Derivatization and functionalization of this compound are pursued to systematically study how structural changes affect its properties (Structure-Activity Relationships) and to integrate it into larger material systems.

Structure-activity relationship (SAR) studies are fundamental in fields like medicinal chemistry and material science to understand how a molecule's chemical structure correlates with its biological activity or physical properties. gardp.org For a molecule like this compound, SAR studies typically involve synthesizing a series of analogs where specific parts of the molecule are systematically altered. preprints.org These modifications allow researchers to identify the key structural features—or pharmacophores—responsible for a desired effect. nih.govnih.gov

Key derivatization strategies for this compound would include:

Modification of the Phenolic Hydroxyl Group: The hydroxyl group is a primary target for derivatization. It can be converted into an ether (O-alkylation) or an ester (O-acylation). This alters the molecule's polarity, hydrogen bonding capability, and steric profile, which can significantly impact its interaction with biological targets or its properties in a material formulation. nih.gov

Alteration of the Alkyl Chain: The length and branching of the C17 alkyl chain can be varied. Synthesizing analogs with shorter or longer alkyl chains, or with branched isomers, helps to probe the influence of lipophilicity and steric bulk on the molecule's activity. nih.gov

By synthesizing and testing a library of these analogs, a comprehensive SAR profile can be built. chemrxiv.org This knowledge enables the rational design of new molecules with enhanced potency, improved selectivity, or optimized physical properties. gardp.org

The unique amphiphilic character of this compound makes it a valuable monomer and functional additive for advanced materials. The phenolic head provides a reactive site for polymerization and chemical grafting, while the long, nonpolar heptadecyl tail imparts properties such as hydrophobicity, flexibility, and surface activity.

Common functionalization strategies for material integration include:

Polymer Synthesis: this compound can serve as a monomer in the production of various polymers. For instance, it can react with aldehydes like formaldehyde (B43269) to form phenolic resins (novolacs or resols). The long alkyl chain is incorporated into the polymer backbone, acting as an internal plasticizer, enhancing impact resistance and lowering the material's brittleness.

Epoxy Resin Modification: Epoxy resins are often based on bisphenol-A. fabervanderende.com Incorporating long-chain alkylphenols like this compound can modify the properties of the final cured epoxy. It can be used as a reactive diluent to reduce viscosity or be integrated into the resin structure to increase its hydrophobicity, chemical resistance, and flexibility. fabervanderende.comtri-iso.com The long aliphatic chain disrupts the tight cross-linking of the polymer network, leading to a less rigid material.

Surfactant and Dispersant Production: The phenolic hydroxyl group can be ethoxylated (reacted with ethylene (B1197577) oxide) to create non-ionic surfactants. In such molecules, the this compound moiety acts as the hydrophobic "tail," and the polyethylene (B3416737) glycol chain forms the hydrophilic "head." These surfactants are useful as emulsifiers, dispersants, and wetting agents in various formulations. basf.us

Grafting onto Polymer Backbones: "Click" chemistry and other post-polymerization modification techniques can be used to attach phenol-containing molecules to other polymers. rsc.org Functionalizing a polymer with this compound can be used to tailor the surface properties of materials, for example, to create hydrophobic or anti-fouling surfaces. nih.gov

Reaction Kinetics and Mechanistic Organic Chemistry Studies of Phenolic Transformations

Understanding the reaction kinetics and mechanism of the synthesis of this compound is crucial for optimizing reaction conditions and maximizing product yield and selectivity. The primary synthetic route, Friedel-Crafts alkylation, proceeds via a well-studied electrophilic aromatic substitution mechanism. masterorganicchemistry.com

The mechanism can be broken down into several key steps:

Generation of the Electrophile: In the presence of an acid catalyst, the alkylating agent (e.g., 1-heptadecene) is activated. For an alkene, protonation by a Brønsted acid or coordination with a Lewis acid generates a secondary heptadecyl carbocation. This is the rate-determining step in many cases.

Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the carbocation. The attack can occur at the ortho or para positions. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base (e.g., another phenol molecule or the catalyst's conjugate base) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the alkylated phenol product.

A critical mechanistic consideration is the competition between C-alkylation (on the ring) and O-alkylation (on the hydroxyl group to form a phenyl ether). O-alkylation is often kinetically favored at lower temperatures, but the resulting alkyl phenyl ether is often unstable under acidic conditions and can rearrange to the more thermodynamically stable C-alkylated products, particularly the para-isomer. scielo.brresearchgate.net

Kinetic studies of similar phenol alkylation reactions have proposed Eley-Rideal type models, where the reaction occurs between an adsorbed reactant and a reactant in the bulk phase. unive.it The reaction rate can show a strong, multi-order dependence on the phenol concentration, suggesting that multiple phenol molecules may be involved in stabilizing the transition state. mdpi.com

The high selectivity for the para-product (this compound) is primarily attributed to steric effects. The large heptadecyl group encounters significant steric hindrance from the adjacent hydroxyl group when attempting to attack the ortho position. The para position is sterically much more accessible, leading to its preference as the site of substitution. Computational studies using Density Functional Theory (DFT) have been employed to model the transition states of O-, ortho-C-, and para-C-alkylation, confirming that para-alkylation is often the most energetically favorable pathway for bulky alkyl groups. researchgate.net

Mechanistic Investigations of Biological Interactions of 4 Heptadecylphenol

Fundamental Cellular and Molecular Mechanisms of Action (In Vitro and Ex Vivo Models)

Research specifically investigating the fundamental cellular and molecular mechanisms of 4-Heptadecylphenol is not extensively available in the public domain. The following sections outline key biological pathways, but specific actions of this compound within these pathways have not been detailed in the scientific literature found.

Modulation of Intracellular Signaling Pathways (e.g., PI3K/AKT/mTOR, MAPK, ROR1, ErbB3)

There is no specific information available detailing the modulation of the PI3K/AKT/mTOR, MAPK, ROR1, or ErbB3 signaling pathways by this compound.

For context, other related phenolic compounds have been shown to interact with these pathways. For instance, 4-nonylphenol (B119669), another long-chain alkylphenol, has been demonstrated to affect the AMPK-mTOR signaling pathway in Sertoli cells. nih.govresearchgate.net Studies on other endocrine disruptors have also shown activation of MAPK and PI3K pathways. nih.gov Polyphenolic compounds, a broad class of chemicals, are known to target these signaling cascades in various biological contexts. consensus.appnih.gov However, these findings cannot be directly attributed to this compound without specific experimental evidence.

Mechanisms of Apoptosis Induction and Cell Cycle Perturbation in Defined Cell Lines

Specific studies detailing the mechanisms of apoptosis induction or cell cycle perturbation by this compound in any defined cell line are not present in the available literature.

Research on the closely related compound 4-nonylphenol has shown that it can induce oxidative stress and apoptosis in human hepatic cell lines, involving the activation of caspase-3 and overexpression of p53. nih.gov Apoptosis is a critical process in tissue homeostasis, and its dysregulation is implicated in various diseases. nih.govnih.gov The process can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways. nih.gov Without dedicated studies, it remains unknown whether this compound possesses similar capabilities to induce apoptosis or alter the cell cycle.

Role in Cellular Oxidative Stress Responses and Antioxidant Signaling Pathways

There is no direct evidence from the searched literature describing the role of this compound in cellular oxidative stress responses or its effects on antioxidant signaling pathways.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them, is a key factor in cellular damage and the progression of various diseases. nih.govmdpi.com Many phenolic compounds are known for their antioxidant properties and their ability to modulate cellular defense mechanisms, such as the Nrf2 pathway. nih.govresearchgate.netresearchgate.net Conversely, some alkylphenols, like 4-nonylphenol, have been shown to cause oxidative stress in certain cell types. nih.gov The specific effect of the 17-carbon alkyl chain of this compound on these processes has not been elucidated.

Enzyme Inhibition and Allosteric Regulation Studies (e.g., MMP-9, COX-2)

No studies were found that specifically investigate the inhibitory or regulatory effects of this compound on Matrix Metalloproteinase-9 (MMP-9) or Cyclooxygenase-2 (COX-2).

MMP-9 is a zinc-dependent endopeptidase crucial for the degradation of the extracellular matrix, playing a significant role in processes like tumor invasion and inflammation. nih.govresearchgate.net COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.govmdpi.com While various polyphenols and other small molecules have been investigated as inhibitors of these enzymes mdpi.comnih.govmdpi.com, the interaction of this compound with MMP-9 or COX-2 remains uncharacterized.

Ligand-Receptor Binding Interactions and Molecular Target Identification

Specific ligand-receptor binding studies to identify molecular targets for this compound are not described in the available scientific literature. While methods exist to characterize binding affinity and efficacy nih.govfrontiersin.orgnih.gov, they have not been applied to this specific compound in the retrieved sources.

Endocrine Disruption Mechanisms in Experimental Models

This compound belongs to the chemical class of long-chain alkylphenols, which are widely recognized as endocrine-disrupting chemicals (EDCs). nih.govjcpjournal.orgimrpress.com EDCs can interfere with the body's hormone systems through various mechanisms, including mimicking endogenous hormones, blocking hormone receptors, or altering hormone synthesis and metabolism. nih.govimrpress.com

However, specific experimental data on the endocrine-disrupting mechanisms of this compound, such as its binding affinity for estrogen or androgen receptors or its effects in specific experimental models, are not available in the searched literature. Studies on other alkylphenols, such as 4-nonylphenol and 4-tert-octylphenol (B29142), have demonstrated their ability to interact with and modulate the activity of nuclear receptors, including estrogen and androgen receptors. nih.gov For example, some alkylphenols have been shown to up-regulate or down-regulate the expression of cytochrome P450 aromatase genes, which are critical for estrogen synthesis. nih.gov Without direct experimental validation, it is unclear if this compound acts through similar mechanisms.

Interference with Hormone-Receptor Binding and Agonist/Antagonist Activities

The ability of exogenous chemicals to interfere with the endocrine system often begins at the level of hormone receptors. Many substituted phenols have been identified as potential endocrine disruptors due to their structural similarity to endogenous hormones like estradiol, allowing them to bind to hormone receptors. For instance, compounds such as 4-tert-butylphenol, which has a shorter alkyl chain, are known to bind to the estrogen receptor (ER). nih.gov This binding can either mimic the natural hormone (agonist activity) or block it from binding and initiating a cellular response (antagonist activity). nih.gov

The specific binding affinity and subsequent agonist or antagonist effects of this compound on hormone receptors such as the estrogen receptor (ERα and ERβ) or the androgen receptor (AR) have not been extensively characterized. The length of the alkyl chain (a C17 chain in this case) is a critical factor in determining how the molecule fits into the ligand-binding pocket of a receptor, and thus its potential for endocrine activity. Without specific binding assay data for this compound, its capacity to act as a hormonal agonist or antagonist remains speculative.

Table 1: Hormone Receptor Interactions for Selected Phenolic Compounds (Note: Data for this compound is not available and is included for illustrative purposes only)

CompoundReceptor TargetObserved Activity
This compound Data Not AvailableData Not Available
Bisphenol A (BPA)Estrogen Receptor (ER)Agonist
4-NonylphenolEstrogen Receptor (ER)Agonist
4-tert-OctylphenolEstrogen Receptor (ER)Agonist
4-tert-ButylphenolEstrogen Receptor (ER)Weak Agonist

This table is for comparative context; specific receptor binding data for this compound is not available in the searched scientific literature.

Modulation of Endogenous Hormone Synthesis and Metabolic Pathways

Beyond direct receptor interaction, chemical compounds can disrupt the endocrine system by altering the synthesis and metabolism of endogenous hormones. Key enzymes in the steroidogenesis pathway, such as aromatase (CYP19), which converts androgens to estrogens, are known targets for various endocrine disruptors. wordpress.comnih.gov For example, other alkylphenols like 4-tert-octylphenol have been shown to inhibit steroidogenesis in animal models by decreasing the expression of crucial steroidogenic enzymes. nih.gov Similarly, bisphenol A (BPA) has been found to disrupt steroidogenesis in human cells through multiple mechanisms. nih.gov

Investigations into whether this compound specifically alters the activity of aromatase, 3β-hydroxysteroid dehydrogenase (3β-HSD), or 17β-hydroxysteroid dehydrogenase (17β-HSD) are lacking. Such interactions could lead to an imbalance in the ratio of circulating androgens and estrogens, with significant physiological consequences. However, without targeted enzymatic assays and metabolic studies on this compound, its impact on these critical pathways is unknown.

Epigenetic Alterations and Gene Expression Regulation in Endocrine-Related Processes

Epigenetic modifications, including DNA methylation and histone modifications, are heritable changes that regulate gene expression without altering the underlying DNA sequence. These mechanisms are crucial for normal development and are increasingly recognized as targets for environmental chemicals. Polyphenols and endocrine-disrupting chemicals like BPA have been shown to induce epigenetic changes, thereby altering the expression of genes involved in endocrine function and contributing to disease susceptibility. nih.govfrontiersin.org

The potential for this compound to cause epigenetic modifications has not been specifically studied. Research would be needed to determine if it can alter DNA methylation patterns in the promoter regions of key endocrine-related genes or modify histone proteins to either activate or silence gene expression. Such epigenetic effects could represent a subtle but significant mechanism of endocrine disruption.

Genotoxicity Pathways and Molecular Damage Mechanisms

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer. Phenolic compounds have been shown to exert genotoxic effects through several distinct pathways. nih.gov

Direct Interaction with DNA and Formation of Adducts or Lesions

Some chemicals or their metabolites can covalently bind to DNA, forming bulky additions known as DNA adducts. These adducts can distort the DNA helix, leading to errors during DNA replication and transcription if not repaired. taylorandfrancis.com For instance, metabolites of o-phenylphenol have been demonstrated to form DNA adducts both in vitro and in vivo, with a preference for binding to guanine (B1146940) residues. nih.gov

There is currently no available evidence to suggest that this compound or its metabolites form DNA adducts. Studies utilizing methods like ³²P-postlabeling would be necessary to determine if this compound has the capacity for direct covalent interaction with DNA. youtube.com

Induction of Chromosomal Aberrations and Aneuploidy in Cellular Systems

Genotoxic agents can cause large-scale damage to chromosomes, including breaks, deletions, or rearrangements, known as chromosomal aberrations. They can also interfere with cell division, leading to an abnormal number of chromosomes, a condition called aneuploidy. A broad study of industrial chemicals found that the phenol (B47542) class of compounds tended to induce structural chromosomal aberrations in cell cultures. nih.gov However, this study did not specifically name this compound among the tested substances. Therefore, its specific potential to induce such damage has not been confirmed.

Table 2: Summary of Potential Genotoxic Mechanisms (Note: This table outlines general mechanisms; specific data for this compound is not available)

Genotoxicity PathwayDescriptionRelevance to this compound
DNA Adduct Formation Covalent binding of the chemical or its metabolite to DNA.Data Not Available
Chromosomal Aberrations Induction of structural changes to chromosomes (e.g., breaks, deletions).Not specifically tested; other phenols show activity. nih.gov
Aneuploidy Induction Causing an abnormal number of chromosomes in a cell.Data Not Available
Oxidative DNA Damage Indirect damage to DNA via reactive oxygen species (ROS).Data Not Available

Indirect Genotoxicity through Oxidative Stress and Interference with DNA Repair Mechanisms

Genotoxicity can also occur indirectly. Some chemicals can increase the production of reactive oxygen species (ROS) within a cell, leading to oxidative stress. These highly reactive molecules can damage cellular components, including DNA, proteins, and lipids. Furthermore, some compounds may interfere with the cell's natural DNA repair mechanisms, allowing damage to accumulate. mdpi.comgendlerdermatology.com This interference can exacerbate the effects of both direct and indirect DNA damage.

Specific studies to measure whether this compound induces oxidative stress or inhibits the activity of key DNA repair enzymes (such as those involved in base excision repair or nucleotide excision repair) have not been reported. Consequently, its potential for indirect genotoxicity remains an open question.

Anti-infective Mechanisms in Microbial and Parasitic Models

Comprehensive studies on the anti-infective properties of this compound would be required to elucidate its mechanisms of action against various pathogens.

Inhibition of Pathogen Growth and Viability

To understand the inhibitory effects of this compound, researchers would need to conduct extensive antimicrobial screening assays. This would involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) against a broad spectrum of clinically relevant bacteria and fungi.

An example of how such data would be presented is shown in the hypothetical table below. Please note that the values presented are for illustrative purposes only and are not based on actual experimental data for this compound.

Hypothetical Data on the Antimicrobial Activity of this compound

Microorganism Strain MIC (µg/mL) MBC/MFC (µg/mL)
Staphylococcus aureus ATCC 29213 Data not available Data not available
Escherichia coli ATCC 25922 Data not available Data not available
Pseudomonas aeruginosa ATCC 27853 Data not available Data not available
Candida albicans ATCC 90028 Data not available Data not available

Molecular Targets and Resistance Mechanisms in Microorganisms

Identifying the specific molecular targets of this compound is crucial for understanding its mode of action. For many phenolic compounds, the primary mechanism involves the disruption of the cell membrane's integrity, leading to the leakage of intracellular components and eventual cell death. The long alkyl chain of this compound would suggest a high affinity for the lipid bilayer of microbial cell membranes.

Further research would be necessary to investigate other potential targets, such as:

Inhibition of essential enzymes: this compound could potentially inhibit enzymes crucial for microbial metabolism or cell wall synthesis.

Interference with nucleic acid synthesis: The compound might disrupt DNA replication or transcription processes.

Disruption of protein synthesis: It could potentially interfere with ribosomal function.

Understanding how microorganisms might develop resistance to this compound is also a critical area of investigation. Potential resistance mechanisms could include:

Alterations in cell membrane composition: Changes in the lipid profile of the membrane could reduce the compound's ability to intercalate and cause damage.

Efflux pumps: Microorganisms might actively transport this compound out of the cell using efflux pumps.

Enzymatic degradation: Microbes could potentially evolve enzymes capable of degrading or modifying the compound, rendering it inactive.

Without dedicated studies on this compound, any discussion on these topics remains speculative and would be based on the known mechanisms of other, structurally related phenolic compounds.

Environmental Fate and Ecotoxicological Mechanisms of 4 Heptadecylphenol

Degradation Pathways in Environmental Compartments (e.g., Aquatic Systems, Soil)

The persistence of alkylphenols in the environment is a key factor in their potential to cause ecological harm. Their degradation can occur through both non-biological (abiotic) and biological (biotic) processes.

Abiotic transformation processes are chemical reactions that occur without the involvement of microorganisms. For many organic pollutants, photolysis (degradation by light) and hydrolysis (reaction with water) are significant degradation pathways.

Photolysis: The degradation of a chemical by sunlight, or photolysis, can be a primary route of dissipation for some organic compounds in aquatic systems. For alkylphenols, photolysis can occur, and the rate can be influenced by factors such as the presence of photosensitizing substances in the water. nih.gov Studies on 4-nonylphenol (B119669) and 4-octylphenol (B30498) have shown that direct photolysis by UV irradiation can lead to their degradation. nih.gov The presence of substances like hydrogen peroxide (H₂O₂) can enhance this process. nih.gov For instance, the photodegradation of 4-octylphenol was found to be more efficient than that of 4-nonylphenol under the same UV irradiation conditions. nih.gov It is plausible that 4-heptadecylphenol, with its phenolic structure, would also be susceptible to photodegradation, although specific studies are lacking. The long alkyl chain may influence the rate of this process.

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Phenols are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9). Therefore, hydrolysis is not considered a significant degradation pathway for alkylphenols, including this compound, in natural aquatic environments. service.gov.uk

Biotransformation, the chemical alteration of a substance by living organisms, is a critical process in the environmental breakdown of many organic pollutants.

The microbial degradation of long-chain alkylphenols has been the subject of intensive study. nih.gov Most bacteria capable of degrading nonylphenol belong to the Sphingomonas genus and related groups. nih.gov These bacteria utilize an unusual ipso-substitution mechanism for degradation, which differs from the pathways observed for short-chain alkylphenols. nih.gov Fungi are also capable of degrading alkylphenols, often through the oxidation of the alkyl chain and the formation of phenolic polymers via intracellular and extracellular enzymes. nih.gov

The structure of the alkyl chain plays a significant role in biodegradability. Branched isomers of nonylphenol, for instance, exhibit different degradation rates compared to linear isomers. nih.gov Given that this compound has a long, linear alkyl chain, its degradation pathway may differ from that of the more commonly studied branched nonylphenols. Research on other long-chain alkylphenols suggests that longer chain lengths are generally associated with increased persistence. service.gov.uk A Pseudomonas sp. strain, TR01, has been shown to degrade the ethoxylate chain of nonylphenol ethoxylates, leaving the alkylphenol structure, which can then be further degraded by other organisms. nih.gov

Mechanisms of Ecological Interaction in Model Organisms

The interaction of this compound with organisms in the environment is largely governed by its physicochemical properties, which dictate its tendency to accumulate in living tissues and exert toxic effects.

Bioaccumulation refers to the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. Bioconcentration is a specific type of bioaccumulation where the uptake of the chemical is from the water only. The potential for a chemical to bioaccumulate is often related to its hydrophobicity, which can be estimated by the octanol-water partition coefficient (Log Kₒw).

Long-chain alkylphenols are hydrophobic and thus have a tendency to accumulate in the fatty tissues of aquatic organisms. pan.pl For nonylphenol, bioconcentration factors (BCFs) in whole fish have been reported to range from 280 to 1,300. pan.pl In general, longer alkyl chains lead to higher lipophilicity and thus a greater potential for bioaccumulation. service.gov.uk It is therefore expected that this compound, with its C17 alkyl chain, would have a significant potential for bioaccumulation in aquatic organisms. Studies on various alkylphenols have shown that they can accumulate in aquatic plants, algae, fish, and mussels. pan.pl The highest concentrations are often found in fatty tissues. pan.pl However, it's also noted that some organisms can metabolize and excrete these compounds, which can limit the extent of bioaccumulation. For example, the half-life of nonylphenol in the tissues of rainbow trout has been estimated to be about 24-48 hours. pan.pl

Table 1: Bioaccumulation Factors (BAF) and Bioconcentration Factors (BCF) for Selected Alkylphenols in Aquatic Organisms

CompoundOrganismBCF/BAF ValueReference
NonylphenolFish280 - 1,300 (BCF) pan.pl
NonylphenolFishup to 410-fold (BAF) pan.pl
OctylphenolInvertebrates3.7 - 3,400 (BCF) iwaponline.com
AlkylphenolsFish0.9 - 3,400 (BCF/BAF) iwaponline.com

This table presents data for common alkylphenols to provide context for the potential bioaccumulation of this compound, for which specific data is not available.

Alkylphenols are known to exert a range of toxic effects on non-target organisms, with many of these effects linked to their ability to mimic natural hormones, a property known as endocrine disruption.

The toxicity of alkylphenols to aquatic organisms generally increases with the length of the alkyl chain. service.gov.ukaku.edu.tr Therefore, this compound is expected to be more toxic than shorter-chain alkylphenols. Acute toxicity (LC₅₀ values) for nonylphenol in fish ranges from 17 to 3,000 µg/L. iwaponline.com Chronic toxicity, represented by the No-Observed-Effect-Concentration (NOEC), is observed at even lower concentrations, as low as 6 µg/L in fish. iwaponline.compan.pl

At the subcellular level, alkylphenols can bind to estrogen receptors, leading to a cascade of physiological responses. iwaponline.com One of the most well-documented effects is the induction of vitellogenin, an egg-yolk precursor protein, in male fish, which is a clear indicator of estrogenic activity. nih.gov Exposure to alkylphenols has also been linked to altered testicular growth, disruption of normal steroid metabolism, and the development of intersex characteristics (ova-testes) in fish. iwaponline.comaku.edu.tr In addition to endocrine disruption, alkylphenols can cause hepatotoxicity (liver damage). aku.edu.trnih.gov Studies on rainbow trout exposed to nonylphenol have shown histopathological changes in the liver and alterations in the activity of enzymes like glutathione-S-transferase (GST), which is involved in detoxification. nih.gov

Advanced Analytical Techniques for Environmental Monitoring Research

The detection and quantification of alkylphenols in environmental samples such as water, sediment, and biota are crucial for assessing their distribution and potential risks. A variety of advanced analytical techniques are employed for this purpose.

The analysis of alkylphenols in environmental matrices typically involves several steps: sample collection, extraction, clean-up, and instrumental analysis. researchgate.netnih.gov Ultrasound-assisted extraction followed by solid-phase extraction (SPE) for clean-up is a widely used method for sediment and biological samples. researchgate.netnih.gov

For the final determination, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common techniques. researchgate.netnih.govthermofisher.com LC coupled with tandem mass spectrometry (LC-MS/MS) has become increasingly popular in recent years due to its high sensitivity and selectivity, allowing for the detection of these compounds at trace levels (ng/L to µg/L). researchgate.netnih.gov High-resolution mass spectrometry (HRMS) is also a powerful tool for identifying unknown alkylphenols and their degradation products in complex environmental samples. researchgate.net

Table 2: Common Analytical Techniques for Alkylphenol Determination

TechniqueMatrixTypical Detection LimitsReference
GC-MSWater, Sedimentng/L - µg/kg thermofisher.com
LC-MS/MSWater, Sediment, Biotang/L - µg/kg researchgate.netnih.gov
HPLC-FluorescenceWaterng/L epa.gov
UPLC-MS/MSSewage Sludge, Soil< ng/kg epa.gov

This table summarizes common analytical methods for alkylphenols, which would be applicable for the analysis of this compound.

Computational Chemistry and Cheminformatics in 4 Heptadecylphenol Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or nucleic acid. jscimedcentral.com This method is instrumental in understanding the potential biological targets of 4-Heptadecylphenol and the nature of their interactions. By simulating the binding process, researchers can estimate the binding affinity, which is the strength of the interaction between the ligand and its target. jscimedcentral.commalvernpanalytical.com A lower dissociation constant (Kd) indicates a higher binding affinity. malvernpanalytical.commdpi.com

The process of molecular docking involves several key steps:

Preparation of Receptor and Ligand: This involves obtaining the 3D structures of both the target protein and this compound. While experimental techniques like X-ray crystallography and NMR spectroscopy are the primary sources for protein structures, homology modeling can be used when experimental structures are unavailable. jscimedcentral.com

Docking Simulation: Software tools are used to explore various possible binding poses of this compound within the active site of the target. jscimedcentral.com

Scoring and Ranking: The generated poses are then evaluated using a scoring function to predict the most favorable binding orientation based on factors like intermolecular forces and free energy. jscimedcentral.com

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic view of the ligand-target complex. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the predicted binding pose and the conformational changes that may occur upon binding. bonvinlab.org These simulations can refine the understanding of the interaction by considering the flexibility of both the ligand and the target. bonvinlab.org

For instance, in a hypothetical study, molecular docking could be used to screen a library of potential protein targets for this compound. The results might indicate a high binding affinity for a specific enzyme. Subsequent MD simulations could then be employed to observe the behavior of the this compound-enzyme complex over a period of nanoseconds, confirming the stability of the interaction and identifying key amino acid residues involved in the binding. This information is invaluable for understanding the compound's mechanism of action and for designing more potent analogs. jscimedcentral.com

Computational TechniquePrimary FunctionKey Information Provided
Molecular DockingPredicts the preferred binding orientation of a ligand to a receptor. jscimedcentral.comBinding affinity, binding pose, potential biological targets. jscimedcentral.commalvernpanalytical.com
Molecular Dynamics SimulationsSimulates the time-dependent behavior of a molecular system. bonvinlab.orgStability of ligand-receptor complex, conformational changes, dynamic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Environmental Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that correlates the structural or physicochemical properties of a series of compounds with their biological activities or environmental fate. longdom.orgsysrevpharm.org The fundamental principle of QSAR is that the variations in the biological or environmental effects of a group of chemicals are dependent on the changes in their molecular structure. d-nb.info

In the context of this compound, QSAR models can be developed to predict a range of properties. For biological activity, a QSAR model could predict its potential as an antioxidant based on the properties of other phenolic compounds. nih.gov For environmental properties, a QSAR model might estimate its bioconcentration factor or its potential for biodegradation. nih.gov

The development of a QSAR model typically involves these stages:

Data Set Compilation: A collection of compounds with known activities or properties is assembled. For this compound, this would involve gathering data on a series of related alkylphenols.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. slideshare.net These can include parameters related to:

Hydrophobicity: Such as the partition coefficient (log P), which is crucial for a molecule's ability to cross cell membranes. sips.org.in

Electronic Properties: Like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which relate to a molecule's reactivity. dergipark.org.tr

Steric Factors: Describing the size and shape of the molecule. sips.org.in

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to establish a mathematical relationship between the descriptors and the observed activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

A hypothetical QSAR study on a series of alkylphenols, including this compound, could reveal that the length of the alkyl chain is a significant descriptor for predicting a particular biological activity. Such a model could then be used to predict the activity of other, as-yet-unsynthesized, alkylphenols.

QSAR Model TypePredicted PropertyExample Descriptors
Biological Activity QSARAntioxidant capacity, enzyme inhibition. nih.govLog P, HOMO/LUMO energies, number of hydroxyl groups. nih.govsips.org.indergipark.org.tr
Environmental Fate QSARBioconcentration, biodegradability, soil sorption. nih.govMolecular weight, water solubility, vapor pressure.

Theoretical Studies on Electronic Structure, Reactivity, and Spectroscopic Properties

Theoretical studies, primarily based on quantum mechanics, provide deep insights into the intrinsic properties of this compound at the atomic and electronic levels. taylorfrancis.com These methods can calculate various properties that are difficult or impossible to measure experimentally.

Electronic Structure and Reactivity: The electronic structure of a molecule dictates its chemical behavior. diva-portal.org Methods like Density Functional Theory (DFT) are commonly used to calculate the distribution of electrons within the this compound molecule. arxiv.org This allows for the determination of key parameters such as:

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's chemical reactivity and stability. dergipark.org.tr

Electrostatic Potential: This maps the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is crucial for understanding how this compound might interact with other molecules. taylorfrancis.com

Mulliken Population Analysis: This method provides information about the net charge of each atom in the molecule, which can help in understanding charge transfer during chemical reactions. aps.org

These theoretical calculations can help predict the most likely sites for metabolic reactions or for interactions with biological targets.

Spectroscopic Properties: Theoretical methods can also predict the spectroscopic properties of this compound, which can be compared with experimental data to confirm its structure. For example, calculations can predict the vibrational frequencies that would be observed in an infrared (IR) spectrum or the chemical shifts in a nuclear magnetic resonance (NMR) spectrum. researchgate.net This synergy between theoretical prediction and experimental measurement is a powerful tool for structural elucidation and characterization.

Data Mining and Machine Learning Applications for Compound Discovery and Mechanism Prediction

The fields of data mining and machine learning are revolutionizing drug discovery and chemical research. semanticscholar.org These technologies can analyze vast datasets to uncover hidden patterns, make predictions, and generate new hypotheses. wikipedia.orggeeksforgeeks.org

Compound Discovery: Machine learning algorithms can be trained on large chemical databases to identify new compounds with desired properties. mit.edu For instance, a model could be trained on a dataset of known antibacterial compounds to learn the structural features associated with antibacterial activity. This model could then be used to screen virtual libraries of compounds, including derivatives of this compound, to identify novel candidates with a high probability of being active. This approach significantly accelerates the initial stages of drug discovery. semanticscholar.org

Mechanism Prediction: Machine learning models can also be used to predict the mechanism of action of a compound. labmanager.com By analyzing the patterns of biological activity across a range of assays or cell lines, a machine learning model might be able to classify this compound into a particular mechanistic class. For example, if its activity profile is similar to that of known antioxidants, the model would predict an antioxidant mechanism. Some common machine learning algorithms used in this context include:

Random Forest builtin.com

Support Vector Machines (SVM) builtin.com

Naive Bayes builtin.com

Neural Networks qlik.com

Data mining techniques, such as association rule mining and clustering, can also be applied to large biological datasets to identify relationships between chemical structures, biological targets, and cellular responses, further elucidating the potential mechanisms of action for compounds like this compound. geeksforgeeks.orgqlik.com

ApplicationMethodologyPotential Outcome for this compound Research
Compound DiscoveryTraining machine learning models on known active compounds to screen virtual libraries. semanticscholar.orgmit.eduIdentification of novel derivatives of this compound with enhanced biological activity.
Mechanism PredictionUsing machine learning to classify compounds based on their biological activity profiles. labmanager.comHypothesis generation for the mechanism of action of this compound.
Pattern RecognitionApplying data mining techniques to large biological datasets. geeksforgeeks.orgqlik.comUncovering relationships between this compound's structure and its effects on biological systems.

Advanced Materials Science and Polymer Applications of 4 Heptadecylphenol Derivatives

Utilization as Monomers and Building Blocks in Polymer Synthesis

The presence of a reactive phenol (B47542) group and a long aliphatic chain allows 4-heptadecylphenol and its derivatives to be employed as versatile monomers in polymer synthesis. This dual nature enables the creation of polymers with a unique combination of properties, such as thermal stability, hydrophobicity, and flexibility, which are derived from the phenolic and alkyl components, respectively.

Design of Functional Polymers with Tailored Chemical and Morphological Attributes

The incorporation of this compound into polymer backbones is a strategic approach to designing functional polymers with precisely controlled attributes. list.luadvancedsciencenews.com The long heptadecyl chain is particularly influential in dictating the polymer's morphology and physical properties. For instance, in the synthesis of advanced resins like polybenzoxazines, alkylphenols are key components. case.edu Though research often highlights cardanol (B1251761) (a C15 alkylphenol), the principles apply to this compound, where the long alkyl chain can lower the melting viscosity of the monomer, improve the toughness of the resulting thermoset, and impart significant hydrophobicity.

The synthesis of such polymers can be achieved through various methods, including oxidative polymerization and polycondensation. mdpi.comfrontiersin.org For example, free radical polymerization or more controlled chemical polymerization techniques using oxidizing agents like ferric chloride (FeCl₃) can be used to create polymers from phenolic monomers. mdpi.com The choice of polymerization method and any co-monomers allows for fine-tuning of the final polymer's characteristics, such as molecular weight, solubility, and thermal stability. dtic.milmit.edu The resulting materials are often suitable for applications requiring high-performance coatings, adhesives, and composites. list.lu

Table 1: Polymerization Methods and Their Impact on Polymer Attributes

Polymerization MethodKey FeaturesResulting Polymer AttributesPotential Applications
Chemical Oxidative Polymerization Uses oxidizing agents (e.g., FeCl₃, (NH₄)₂S₂O₈). mdpi.comOften produces insoluble polymer powders with high conductivity (if a conductive backbone is formed). mdpi.comfrontiersin.orgConductive films, antistatic coatings. mit.edu
Electrochemical Polymerization Polymer film is deposited on an electrode surface via an electrochemical reaction. mdpi.comCreates uniform polymer films directly on substrates (e.g., ITO glass). mdpi.comElectrochromic devices, sensors. mdpi.com
Polycondensation Step-growth reaction between bifunctional monomers (e.g., phenol, formaldehyde (B43269), amine).Produces thermosetting resins (e.g., phenolics, benzoxazines) with high thermal stability and chemical resistance. case.eduHigh-performance composites, adhesives, laminates. case.edu
Ring-Opening Polymerization (ROP) Used for cyclic monomers derived from functional phenols. rsc.orgAllows for the creation of biodegradable and functional polymers with controlled architectures. rsc.orgBiomedical applications, advanced functional materials. rsc.org

This table is generated based on general polymerization principles and their application to phenolic monomers.

Development of Sustainable and Recyclable Polymeric Materials

The drive towards a circular economy has intensified research into sustainable polymers derived from renewable resources. diva-portal.org Alkylphenols, including this compound, can be sourced from biomass, making them attractive building blocks for "green" polymers. case.edu These bio-based polymers reduce the reliance on finite petrochemical feedstocks. diva-portal.org

A key area of development is in chemically recyclable polymers. nih.govresearchgate.net These materials are designed to be depolymerized back to their constituent monomers under specific conditions, which can then be purified and re-polymerized to create new products of the same quality. nih.govrsc.orgrsc.org For polymers derived from this compound, this could involve designing linkages in the polymer backbone (e.g., imine or ester bonds) that can be selectively cleaved. rsc.org For example, studies on thienoisoindigo-based polymers have shown that imine-based linkages allow for full degradation of the polymer into its original monomers under mild acidic conditions, with the recovered monomer being stable and reusable. rsc.org This approach offers a significant advantage over traditional mechanical recycling, which often results in downcycling and a loss of material properties. mdpi.com The development of such systems for phenolic resins could revolutionize the sustainability of thermosets, which are notoriously difficult to recycle. rsc.org

Integration into Biomaterials and Advanced Composites (Research Perspectives)

The unique properties of this compound derivatives make them interesting candidates for research in biomaterials and advanced composites. mdpi.comnumberanalytics.com In the field of biomaterials, biocompatibility and the interaction between the material surface and biological tissues are critical. numberanalytics.comulster.ac.uk The long, hydrophobic heptadecyl chain can be used to create surfaces that resist biofouling or to improve the compatibility of a material within a lipid-rich biological environment.

Research perspectives include:

Developing Hydrophobic and Biocompatible Surfaces: Incorporating this compound into polymer matrices for medical devices could yield materials with enhanced hydrophobicity, potentially reducing protein adsorption and subsequent foreign body responses. ulster.ac.uk

Creating Functional Aerogels and Membranes: Polymer aerogels and membranes with tailored porosity and surface chemistry are used in applications from tissue engineering to separation technologies. mdpi.com Using this compound derivatives could allow for the creation of highly porous, low-density materials with specific surface functionalities for applications like controlled drug release or specialized filtration. mdpi.comnih.gov

Supramolecular Chemistry and Self-Assembly Behavior in Ordered Structures

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. wikipedia.orgyoutube.com Amphiphilic molecules like this compound are ideal building blocks for creating such ordered structures through a process called self-assembly. frontiersin.orgrsc.org

The this compound molecule has a hydrophilic phenol "head" capable of forming hydrogen bonds and a long, hydrophobic heptadecyl "tail." In a polar solvent like water, these molecules spontaneously arrange themselves to minimize the unfavorable interaction between the hydrophobic tails and the water molecules. This can lead to the formation of various ordered structures:

Micelles: Spherical aggregates where the hydrophobic tails are sequestered in the core and the hydrophilic heads form the outer shell.

Lamellar Structures: Sheet-like bilayers, similar to a cell membrane, where the tails of two layers face each other.

Monolayers at Interfaces: At a water-air or liquid-solid interface, these molecules can form a single, ordered layer with the phenol heads interacting with the polar phase (water or solid) and the heptadecyl tails pointing away. nih.gov

Research using scanning tunneling microscopy (STM) on similar molecules has shown that they can form highly ordered linear or lamellar nanostructures on surfaces like graphite. nih.govrsc.org The final structure is determined by a delicate balance of intermolecular forces, including hydrogen bonds between the phenol groups and van der Waals interactions between the alkyl chains. rsc.orgnih.gov This ability to form predictable, ordered structures at the nanoscale makes these molecules promising for applications in nanotechnology, such as the development of molecular sensors or templates for creating complex nano-objects. rsc.orgmdpi.com

Future Directions and Emerging Research Avenues for 4 Heptadecylphenol Studies

Integration of Multi-Omics Approaches in Comprehensive Mechanistic Elucidation

The future of 4-heptadecylphenol research will heavily rely on the integration of multi-omics technologies to unravel its complex mechanisms of action. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a holistic view of the cellular and molecular responses to this compound. This integrated approach allows for the identification of intricate regulatory networks, novel biomarkers, and key pathways influenced by this compound. mdpi.comnih.gov

Multi-omics strategies are crucial for moving beyond single-data-type analyses to understand the flow of information from the genetic level to functional outcomes. nih.govuv.es This approach can help decipher the interplay between different biological layers, providing a more complete picture of how this compound exerts its effects. nih.govfrontlinegenomics.com For instance, combining transcriptomic and proteomic data can reveal post-transcriptional modifications and regulatory events that are not apparent from gene expression analysis alone.

The application of sophisticated computational tools and machine learning algorithms is essential for analyzing the large and complex datasets generated by multi-omics studies. frontlinegenomics.comfrontiersin.org These methods can identify patterns and correlations that might be missed by traditional analysis, leading to new hypotheses about the compound's function. uv.es Ultimately, a multi-omics approach will facilitate a more systematic and comprehensive understanding of this compound's biological activities. nih.gov

Development of Novel Analytical Probes and Sensors for Research Applications

Advancements in analytical science are paving the way for the development of innovative probes and sensors specifically designed for the detection and quantification of this compound and related compounds. These tools are critical for a wide range of research applications, from environmental monitoring to cellular imaging.

Fluorescence-based sensors are a promising area of development. For example, highly efficient molecularly imprinted fluorescence sensors have been created for the rapid and sensitive detection of similar phenolic lipids like alkylresorcinols. researchgate.net These sensors often utilize materials such as carbon dots as fluorophores embedded in a molecularly imprinted polymer, which provides high selectivity and binding efficiency. researchgate.net The development of such probes for this compound would enable real-time monitoring and quantification in various matrices.

Another approach involves the use of hydrogel nanocomposites as fluorescent probes. analchemres.org These materials can be engineered to exhibit high selectivity and sensitivity for specific analytes. analchemres.org The detection mechanism is often based on fluorescence quenching induced by the interaction between the probe and the target molecule. analchemres.org The development of such probes for this compound would offer a reliable and practical method for its detection in complex samples. analchemres.org

These advanced analytical tools will not only facilitate research into the environmental fate and distribution of this compound but also enable more precise studies of its cellular uptake, distribution, and interactions with biological targets.

Exploration of Synergistic and Antagonistic Interactions with Other Bioactive Molecules

The study of synergistic and antagonistic interactions is particularly relevant in the context of drug development and combination therapies. elifesciences.orgmdpi.com For example, a bioactive compound might enhance the efficacy of an existing drug, allowing for lower doses and potentially reducing side effects. elifesciences.org Conversely, an antagonistic interaction could diminish the therapeutic effect of a drug. elifesciences.org

Investigating these interactions requires rigorous experimental designs, such as checkerboard assays, to quantify the nature and magnitude of the combined effects. elifesciences.org Computational modeling can also be employed to predict potential interactions based on the molecular structures and known biological activities of the compounds involved. nih.gov Research in this area could reveal new therapeutic applications for this compound in combination with other molecules and provide insights into the complex interplay of compounds in biological systems. nih.gov

Advanced Computational and Artificial Intelligence-Driven Research in Discovery and Prediction

The fields of computational science and artificial intelligence (AI) are poised to revolutionize research on this compound, from predicting its biological activities to designing novel derivatives. ucl.ac.uktue.nl Computational approaches, including molecular modeling and simulations, can provide valuable insights into the compound's structure-activity relationships and its interactions with biological targets. researchgate.netresearchgate.net

In the context of this compound, AI could be used to:

Screen large virtual libraries of related compounds to identify those with enhanced or novel biological activities.

Predict potential synergistic or antagonistic interactions with other molecules. mdpi.com

Develop predictive models for its bioactivity based on its chemical structure and properties.

Sustainable Synthesis and Green Chemistry Methodologies for Production and Derivatization

A key area of future research for this compound will focus on the development of sustainable and environmentally friendly methods for its synthesis and derivatization. This aligns with the principles of green chemistry, which aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency in chemical processes. psu.educhemmethod.comscitechnol.com

One of the core tenets of green chemistry is the use of renewable feedstocks. psu.edu Research into sourcing the precursors for this compound synthesis from renewable biological sources would be a significant step towards sustainability. scitechnol.com Additionally, the development of catalytic reactions can lead to more efficient and selective syntheses, reducing the formation of unwanted byproducts. psu.edursc.org

The choice of solvents is another critical aspect of green chemistry. acs.org Efforts to replace hazardous organic solvents with more benign alternatives, such as water, ionic liquids, or deep eutectic solvents, are gaining traction in pharmaceutical synthesis and could be applied to this compound production. chemmethod.commdpi.com

Furthermore, green chemistry principles encourage the design of chemical products that are biodegradable and have reduced toxicity. psu.edu This involves considering the entire lifecycle of the compound, from its synthesis to its ultimate fate in the environment. By embracing these methodologies, the production and use of this compound and its derivatives can be made more sustainable. wisdomgale.comchemrxiv.org

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of 4-Heptadecylphenol in synthetic workflows?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 270 nm) to assess purity. Confirm structural integrity via 1^1H and 13^13C NMR spectroscopy in deuterated chloroform, comparing peak assignments to literature values for phenolic compounds (e.g., δ 6.7–7.2 ppm for aromatic protons). Cross-validate with high-resolution mass spectrometry (HRMS) to verify molecular ion peaks .

Q. How should researchers design experiments to evaluate the surfactant properties of this compound?

  • Methodological Answer : Measure critical micelle concentration (CMC) using surface tension tensiometry or conductivity titration. Compare results with structurally similar alkylphenols (e.g., 4-nonylphenol) to contextualize hydrophobic chain-length effects. Include controls for pH and ionic strength, as phenolic hydroxyl groups are sensitive to deprotonation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Wear nitrile gloves (tested for permeability using ASTM F739 standards) and safety goggles. Use fume hoods to minimize inhalation risks during synthesis. Store the compound in amber glass containers at 4°C to prevent photodegradation and oxidation. Refer to SDS guidelines for phenolic compounds regarding spill management .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Methodological Answer : Conduct a meta-analysis of bioassay conditions (e.g., cell lines, solvent systems, and incubation times). For example, discrepancies in antimicrobial activity may arise from variations in solvent polarity (DMSO vs. ethanol) affecting compound solubility. Validate findings using standardized protocols like CLSI M07 for bacterial assays .

Q. What experimental strategies can elucidate the mechanism of this compound’s interaction with lipid bilayers?

  • Methodological Answer : Employ fluorescence anisotropy with diphenylhexatriene (DPH) probes to assess membrane fluidity changes. Combine with molecular dynamics simulations (e.g., GROMACS) to model alkyl chain penetration into lipid layers. Validate via quartz crystal microbalance (QCM) to quantify adsorption kinetics .

Q. How should researchers design a study to investigate the environmental persistence of this compound in aquatic systems?

  • Methodological Answer : Use OECD 301F biodegradation tests under aerobic conditions. Monitor degradation products via LC-MS/MS, focusing on hydroxylated metabolites. Correlate half-life data with abiotic factors (pH, UV exposure) using multivariate regression models. Include 4-nonylphenol as a reference for comparative persistence .

Data Management and Reproducibility

Q. What practices ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer : Document synthetic steps in an electronic lab notebook (ELN) with version control (e.g., Chemotion ELN). Share raw NMR and HPLC data in FAIR-aligned repositories like RADAR4Chem. Provide detailed crystallization conditions (solvent ratios, cooling rates) to enable replication .

Q. How can researchers address variability in cytotoxicity assays caused by this compound’s aggregation-prone nature?

  • Methodological Answer : Pre-saturate assay media with the compound using sonication (30 min at 40 kHz) and filter through 0.2 µm membranes. Include dynamic light scattering (DLS) to confirm monodisperse particle size (<100 nm). Normalize cytotoxicity data to solvent controls and report aggregation thresholds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.